N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a carboxamide group at position 7 and a 3-chloro-4-methylphenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-26-12-17(21(28)24-15-10-9-14(2)19(23)11-15)20-18(13-26)22(29)27(25-20)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNVCYRJLZGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-phenyl-3-oxo-2H-pyridine-7-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Oxidation and Reduction
The 3-oxo group and ethyl chain are primary sites for redox reactions:
Oxidation
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3-Oxo group : Forms hydroxyl or carboxyl derivatives under strong oxidizing agents (e.g., KMnO₄).
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Ethyl group : Oxidized to a ketone (e.g., using CrO₃/H₂SO₄).
Reduction
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Ketone reduction : The 3-oxo group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
Nucleophilic Substitution
The 3-chloro substituent on the phenyl ring undergoes SNAr reactions with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines (e.g., piperazine) | DMF, K₂CO₃, 100°C | Biologically active derivatives | 65% | |
| Thiols | EtOH, RT | Thioether-linked analogs | 58% |
Cyclization and Cross-Coupling
The pyrazolo[4,3-c]pyridine core participates in annulation and coupling reactions:
Thorpe-Ziegler Cyclization
Suzuki-Miyaura Coupling
Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis or reacts with electrophiles:
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of CrO₃.
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SNAr : Electron-withdrawing groups (e.g., nitro) enhance reactivity at the chloro-substituted phenyl ring .
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Cyclization : Base-mediated deprotonation initiates ring closure, as seen in pyrazolo[3,4-b]pyridine analogs .
Stability and Reaction Optimization
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H19ClN4O2
- Molecular Weight : 406.9 g/mol
- CAS Number : 923201-76-7
The structural features of this compound allow it to interact effectively with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide. The pyrazole moiety is known to exhibit significant cytotoxic effects against a variety of cancer cell lines.
Case Studies:
- A study demonstrated that compounds similar to this pyrazolo derivative showed IC50 values as low as 0.39 µM against HCT116 cancer cells and 0.46 µM against MCF7 cells, indicating strong anticancer efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-5-ethyl... | HCT116 | 0.39 |
| N-(3-chloro-4-methylphenyl)-5-ethyl... | MCF7 | 0.46 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity, which is crucial for developing treatments for inflammatory diseases. Pyrazole derivatives have been recognized for their ability to inhibit pro-inflammatory pathways.
Research Findings:
A review noted that certain pyrazole compounds have shown promising results in reducing inflammation markers in vitro and in vivo models . The specific mechanisms often involve the inhibition of NF-kB signaling pathways.
Additional Therapeutic Areas
Beyond anticancer and anti-inflammatory applications, pyrazole derivatives are being explored for various other pharmacological effects:
- Antimicrobial Activity : Some studies suggest that these compounds can inhibit bacterial growth and may be effective against resistant strains.
| Activity Type | Example Compound | Efficacy |
|---|---|---|
| Antimicrobial | Similar Pyrazole Derivative | Effective against resistant strains |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a family of pyrazolo[4,3-c]pyridine-7-carboxamides, differing primarily in substituents at positions 5 (ethyl) and the aryl group on the amide nitrogen. Key analogs include:
Key Observations :
- Position 5 Substitution: Ethyl (target compound) vs. methyl (KEV) or propyl (CAS 923233-41-4) groups influence steric bulk and hydrophobicity.
- Amide Group Variations : The 3-chloro-4-methylphenyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating 4-ethoxyphenyl (CAS 923682-25-1) . This may enhance electrophilic interactions in target binding.
- Core Modifications : KEV replaces the pyridine ring with a pyrazole, altering binding geometry in kinase inhibition .
Physicochemical Properties and Pharmacokinetic Implications
- Molecular Weight : The target compound’s molecular weight (~402–415 g/mol, estimated) aligns with Lipinski’s rules, favoring oral bioavailability. Smaller analogs (e.g., CAS 923233-41-4, 354.4 g/mol) may exhibit faster clearance .
- Solubility : The 3-chloro-4-methylphenyl group likely reduces water solubility compared to methoxyethyl or tetrahydrofuran-containing derivatives (e.g., CAS 923233-41-4, ), necessitating formulation adjustments.
Biological Activity
N-(3-chloro-4-methylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of the biological activity of this compound, including its cytotoxic effects against various cancer cell lines and its mechanism of action.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, including their anti-inflammatory and anticancer properties. The compound in focus has shown promising results in various assays, indicating its potential as a therapeutic agent.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 0.01 | Induction of apoptosis |
| NCI-H460 (lung cancer) | 0.03 | Inhibition of Aurora-A kinase |
| A549 (lung cancer) | 26 | Induction of autophagy |
| HepG2 (liver cancer) | 7.01 ± 0.60 | Microtubule disassembly |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance:
- Aurora-A Kinase Inhibition : This compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is crucial for mitotic progression.
- Microtubule Disruption : It interacts with tubulin, leading to microtubule disassembly and subsequent apoptosis in cancer cells.
Case Studies
- Study on MCF7 Cell Lines : A study conducted by Mohareb et al. demonstrated that compounds similar to N-(3-chloro-4-methylphenyl)-5-ethyl exhibited significant cytotoxicity against MCF7 cells with an IC50 value as low as 0.01 µM, suggesting a potent apoptotic effect.
- Inhibition of CDK2 : Another investigation revealed that derivatives of this compound inhibited CDK2 activity significantly, leading to cell cycle arrest in the G1 phase.
Q & A
Q. How can SAR studies optimize potency against a specific kinase target?
- Methodology : Synthesize derivatives with varied substituents (e.g., 4-methylphenyl → 4-fluorophenyl) and test inhibition via Kinase-Glo® assays. Use CoMFA or CoMSIA to model 3D-QSAR and guide design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
